molecular formula C10H17NO B1652342 1-cyclobutylpiperidine-4-carbaldehyde CAS No. 1425972-61-7

1-cyclobutylpiperidine-4-carbaldehyde

Cat. No.: B1652342
CAS No.: 1425972-61-7
M. Wt: 167.25
InChI Key: NNEINOCBKRWDSJ-UHFFFAOYSA-N
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Description

1-cyclobutylpiperidine-4-carbaldehyde is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.

Preparation Methods

The synthesis of 1-cyclobutylpiperidine-4-carbaldehyde typically involves the reaction of piperidine derivatives with cyclobutyl compounds under specific conditions. One common method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-cyclobutylpiperidine-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium cyanoborohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-cyclobutylpiperidine-4-carbaldehyde has a wide range of scientific research applications, including:

    Chemistry: It is used as a reactant in the synthesis of various organic compounds.

    Biology: The compound has potential biological activity, making it a candidate for studies related to enzyme inhibition and receptor binding.

    Medicine: It is being explored for its therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound’s unique chemical properties make it useful in the production of specialized materials and chemicals.

Mechanism of Action

The exact mechanism of action of 1-cyclobutylpiperidine-4-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving G-protein coupled receptors (GPCRs) and other signaling molecules . Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

1-cyclobutylpiperidine-4-carbaldehyde can be compared with other piperidine derivatives such as 1-Boc-piperidine-4-carboxaldehyde and 4-Piperidinemethanol. These compounds share similar structural features but differ in their chemical reactivity and biological activity

Similar Compounds

    1-Boc-piperidine-4-carboxaldehyde: Used in the synthesis of selective GPR119 agonists and other therapeutic agents.

    4-Piperidinemethanol: Employed in various organic synthesis reactions and as a building block for more complex molecules.

Properties

IUPAC Name

1-cyclobutylpiperidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEINOCBKRWDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701278845
Record name 1-Cyclobutyl-4-piperidinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1425972-61-7
Record name 1-Cyclobutyl-4-piperidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1425972-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclobutyl-4-piperidinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclobutylpiperidine-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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